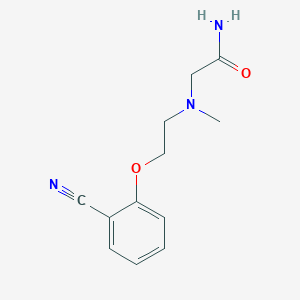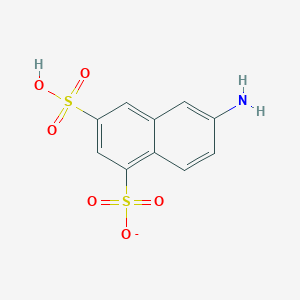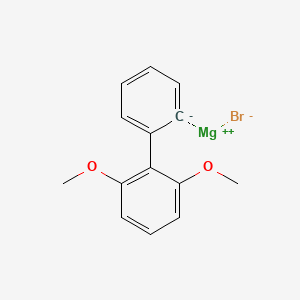
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group attached to a propanoate moiety, which is further substituted with a 2-chloro-5-fluoropyridin-4-yl group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-fluoropyridine and tert-butyl propanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired conversion.
Análisis De Reacciones Químicas
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a carboxylic acid derivative.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
tert-Butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl 2-(2-chloro-5-fluoropyridin-3-yl)propanoate: This compound has a similar structure but with the fluorine atom positioned differently on the pyridine ring. This positional change can affect its reactivity and binding properties.
tert-Butyl 2-(2-chloro-5-formylpyridin-4-yl)propanoate:
tert-Butyl 2-(2-bromo-5-fluoropyridin-4-yl)propanoate: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15ClFNO2 |
|---|---|
Peso molecular |
259.70 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chloro-5-fluoropyridin-4-yl)propanoate |
InChI |
InChI=1S/C12H15ClFNO2/c1-7(11(16)17-12(2,3)4)8-5-10(13)15-6-9(8)14/h5-7H,1-4H3 |
Clave InChI |
BJJPVRMUBWZQFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1F)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)



![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)

![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)







